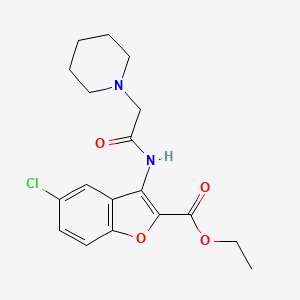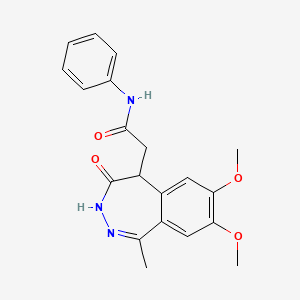
1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a methyl group and a tetrafluorophenyl group
Preparation Methods
The synthesis of 1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group is introduced via alkylation, using methyl iodide or a similar reagent.
Attachment of the Tetrafluorophenyl Group: The tetrafluorophenyl group is attached through a nucleophilic aromatic substitution reaction, often using a tetrafluorobenzene derivative as the starting material.
Formation of the Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tetrafluorophenyl group, where nucleophiles such as amines or thiols can replace one or more fluorine atoms.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions vary depending on the specific reaction and conditions employed.
Scientific Research Applications
1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazol-4-amine: This compound has a similar structure but differs in the position of the carboxamide group.
1-Methyl-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-5-carboxamide: Another similar compound with a different substitution pattern on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
Molecular Formula |
C11H7F4N3O |
|---|---|
Molecular Weight |
273.19 g/mol |
IUPAC Name |
1-methyl-N-(2,3,5,6-tetrafluorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C11H7F4N3O/c1-18-3-2-7(17-18)11(19)16-10-8(14)5(12)4-6(13)9(10)15/h2-4H,1H3,(H,16,19) |
InChI Key |
FVEPXTRJFHBHDD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)C(=O)NC2=C(C(=CC(=C2F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11525681.png)
![N-(4-bromophenyl)-4-[4-(3-chlorophenyl)piperazin-1-yl]-6-(prop-2-yn-1-yloxy)-1,3,5-triazin-2-amine](/img/structure/B11525682.png)
![8-({3-[(4-chloro-2-nitrophenyl)amino]propyl}amino)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11525689.png)
![4-chloro-N-[(2Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-4-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11525692.png)
![2-({[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]amino}oxy)-N-(4-fluorophenyl)acetamide](/img/structure/B11525695.png)
![N-[3-(4-bromophenoxy)-5-nitrophenyl]-3-chloro-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11525696.png)
![2-Chloro-N-({3,5-dichloro-4-[(2-chloroacetamido)methyl]-2-hydroxyphenyl}methyl)acetamide](/img/structure/B11525701.png)


![(2Z,5E)-5-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-2-[(2,4-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11525721.png)
![3-Amino-N-(2,3-dimethylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11525722.png)
![ethyl 3'-(4-bromophenyl)-4-(4-methylphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazole]-5'-carboxylate](/img/structure/B11525729.png)
![2-methyl-6-({2-[(E)-2-(4-nitrophenyl)ethenyl]-4-oxo-4H-3,1-benzoxazin-6-yl}methyl)-4H-3,1-benzoxazin-4-one](/img/structure/B11525738.png)
![1-{2-O-acetyl-3,5-bis-O-[(4-methylphenyl)carbonyl]pentofuranosyl}-5-iodopyrimidine-2,4(1H,3H)-dione](/img/structure/B11525754.png)
